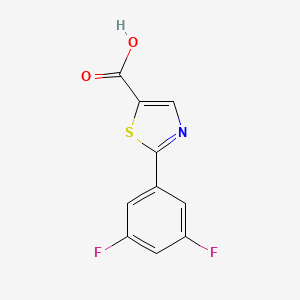

2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a 3,5-difluorophenyl group and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid typically involves the reaction of 3,5-difluorobenzoyl chloride with thiourea under basic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product .

Análisis De Reacciones Químicas

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety enables classical acid-derived transformations, including esterification, amidation, and salt formation.

Esterification

Reaction with alcohols under acidic or coupling conditions yields esters. For example:

-

Methanol esterification : Reacting with methanol and catalytic sulfuric acid at reflux produces methyl 2-(3,5-difluorophenyl)thiazole-5-carboxylate.

| Substrate | Alcohol | Catalyst/Conditions | Yield | Source |

|---|---|---|---|---|

| Thiazole-5-carboxylic acid | MeOH | H₂SO₄, reflux, 4 h | 85% |

Amidation

Coupling with amines via acyl chloride intermediates or direct activation achieves amide derivatives:

-

Acyl chloride formation : Treatment with thionyl chloride (SOCl₂) in refluxing dichloroethane generates the reactive acyl chloride .

-

Amine coupling : The acyl chloride reacts with amines (e.g., 5-(3,4-dichlorophenyl)-4-pyrimidinylamine) in dichloromethane with triethylamine, yielding amides .

Modifications of the Thiazole Ring

The electron-deficient thiazole ring undergoes electrophilic substitution and cycloaddition reactions, though the difluorophenyl group may moderate reactivity.

Electrophilic Substitution

-

Halogenation : Bromination at the 4-position using N-bromosuccinimide (NBS) in acetic acid affords 4-bromo derivatives, enabling further cross-coupling .

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid | NBS | AcOH, 80°C, 2 h | 4-Bromo-thiazole derivative | 62% |

1,3-Dipolar Cycloaddition

The thiazole ring participates in cycloadditions with azides or nitrile oxides to form fused heterocycles .

| Substrate | Dipole | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Thiazole-5-carboxylic acid | Phenyl azide | Toluene, 110°C, 12 h | Triazolo-thiazole derivative | 58% |

Reactions Involving the Difluorophenyl Substituent

The electron-withdrawing fluorine atoms influence both aromatic reactivity and steric effects.

Nucleophilic Aromatic Substitution

-

Defluorination : Under basic conditions (e.g., KOH/EtOH), one fluorine may be replaced by nucleophiles like methoxide .

| Substrate | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound | NaOMe | DMF, 100°C, 6 h | 3-Fluoro-5-methoxyphenyl derivative | 45% |

Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids modifies the phenyl ring :

| Substrate | Boronic Acid | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|---|

| 4-Bromo-thiazole derivative | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane, 90°C, 12 h | 78% |

Reduction and Oxidation

-

Carboxylic acid reduction : Lithium aluminum hydride (LiAlH₄) reduces the acid to a primary alcohol.

-

Thiazole ring oxidation : Hydrogen peroxide oxidizes the thiazole to sulfoxide derivatives .

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Reduction | LiAlH₄ | THF, 0°C to reflux | Thiazole-5-methanol | 68% | |

| Oxidation | H₂O₂ | AcOH, 60°C, 3 h | Thiazole sulfoxide | 51% |

Biological Activity and Derivatization

While beyond direct chemical reactions, derivatives of this compound show antimicrobial and anticancer properties . For example:

Aplicaciones Científicas De Investigación

2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mecanismo De Acción

The mechanism of action of 2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3,4-Difluorophenyl)thiazole-5-carboxylic acid

- 3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole

- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives

Uniqueness

2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid is unique due to the presence of both the 3,5-difluorophenyl group and the thiazole ring, which confer specific electronic and steric properties. These properties can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Actividad Biológica

2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate thiazole precursors with difluorophenyl derivatives. The synthetic routes often emphasize optimizing yield and purity, employing techniques such as high-performance liquid chromatography (HPLC) for purification.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial activity against various pathogens. A study highlighted that compounds with thiazole moieties demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus and Candida species .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 8 µg/mL |

| N-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | C. auris | 16 µg/mL |

| Other thiazole derivatives | E. faecalis, C. difficile | Varies (4-32 µg/mL) |

The compound's mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for pathogen survival.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study reported that thiazole derivatives exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating significant antiproliferative activity .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (lung cancer) | 15.4 |

| N-(2-chloro-6-methylphenyl)-2-amino-thiazole-5-carboxamide | MCF-7 (breast cancer) | 20.2 |

| Dasatinib | K563 (leukemia) | <1 |

The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of thiazoles is highly dependent on their structural features. Substituents on the phenyl ring and modifications to the thiazole core can significantly influence potency and selectivity against specific pathogens or cancer types. For instance, the presence of fluorine atoms has been correlated with enhanced lipophilicity and improved cellular uptake .

Case Studies

- Antimicrobial Evaluation : A recent study evaluated a series of thiazole derivatives for their antimicrobial activity against WHO priority pathogens. The results indicated that compounds with a similar structure to this compound showed promising results against resistant strains, highlighting its potential as a lead compound for further development .

- Anticancer Assessment : In a comparative study involving various thiazole derivatives, it was found that those containing the difluorophenyl group exhibited superior anticancer activity compared to their non-fluorinated counterparts. This suggests that fluorination may enhance the interaction with biological targets involved in tumor growth .

Propiedades

Fórmula molecular |

C10H5F2NO2S |

|---|---|

Peso molecular |

241.22 g/mol |

Nombre IUPAC |

2-(3,5-difluorophenyl)-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C10H5F2NO2S/c11-6-1-5(2-7(12)3-6)9-13-4-8(16-9)10(14)15/h1-4H,(H,14,15) |

Clave InChI |

QIWIAYRAVLWZFU-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C=C1F)F)C2=NC=C(S2)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.